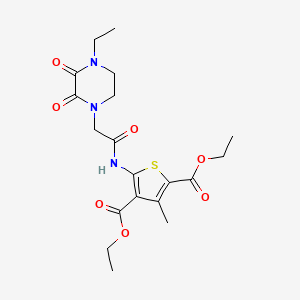![molecular formula C19H17ClN2O3 B2728221 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-90-8](/img/structure/B2728221.png)
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1H-NMR and 13C-NMR spectra would provide valuable information about the structure of the compound .Chemical Reactions Analysis
The compound “this compound” is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, organoboron compounds, which are similar to this compound, can undergo a broad range of functional group transformations .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Quinoline derivatives have shown promising antimicrobial and antituberculosis activity. For instance, quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for their in vitro antituberculosis activity. Some of these compounds exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (A. Jaso et al., 2005).
Synthesis and Characterization of Novel Compounds
Quinoline derivatives have been synthesized with various functional groups, demonstrating their versatility in chemical synthesis. For example, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and characterized, showing excellent yields and potential for various applications (M. Idrees et al., 2020).
Catalysis and Reaction Mechanisms
Research has explored the catalytic mechanisms involving quinoline derivatives. A study on copper(II)-mediated C-H oxidation of N-(8-quinolinyl)benzamide under different conditions revealed divergent products, implicating organometallic and single-electron-transfer mechanisms. This underscores the complex reactivity of quinoline derivatives and their potential in synthetic chemistry (Alison M. Suess et al., 2013).
Polymorphs, Salts, and Crystal Structures
The structural diversity of quinoline derivatives extends to their polymorphs and salts, with studies characterizing these forms to understand their physicochemical properties. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, revealing different packing patterns and hydrogen bonding arrangements, which are crucial for designing materials with specific properties (Prithiviraj Khakhlary & J. Baruah, 2014).
Coordination Chemistry
Quinoline derivatives exhibit adaptable coordination chemistry with metals, making them suitable for developing metal complexes with diverse applications. A study on the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury highlighted the ligand's versatility in providing different environments to the metal center, which is valuable for applications in catalysis and material science (G. A. Ardizzoia et al., 2010).
Zukünftige Richtungen
The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could be a subject of future research due to its complex structure and potential biological activities. Further studies could focus on its synthesis, structure-activity relationship, and potential applications in medicine .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAHSTJYWQIPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

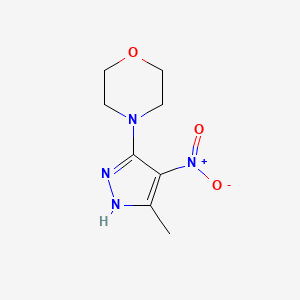
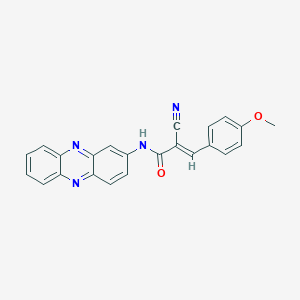
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

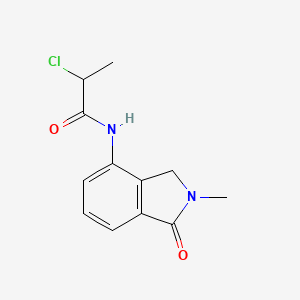
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)
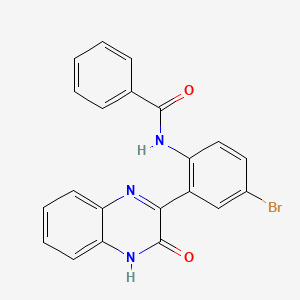
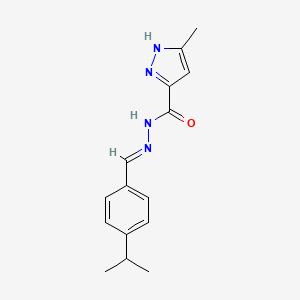
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
